Cas no 13544-43-9 (6-(trifluoromethyl)-1H-indole)
6-(trifluoromethyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 6-(Trifluoromethyl)indole
- 6-(TRIFLUOROMETHYL)-1H-INDOLE
- 6-trifluoromethyl-1H-indole
- 6-Trifluoromethylindole
- Indole,6-(trifluoromethyl)- (8CI)
- RARECHEM AH BS 0129
- 1H-Indole,6-(trifluoroMethyl)-
- 1H-INDOLE, 6-(TRIFLUOROMETHYL)- (9CI)
- 6-(Trifluoromethyl)indole,97%
- 1H-Indole, 6-(trifluoromethyl)-
- PubChem1713
- 6-trifluoromethyl indole
- KSC910G4N
- BPYBYPREOVLFED-UHFFFAOYSA-N
- SBB090260
- RW1246
- 6-(Trifluoromethyl)indole, AldrichCPR
- RP24525
- TRA00248
- CS-0020041
- Z1201620071
- EN300-246239
- FT-0620831
- SY007780
- CUDANYQITNVQIE-UHFFFAOYSA-N
- MFCD00272316
- A821762
- DTXSID10380547
- AM20080831
- AKOS005063760
- SCHEMBL45243
- 13544-43-9
- FS-1080
- T-6390
- AC-9842
- 6-(trifluoromethyl)-1H-indole
-
- MDL: MFCD00272316
- Inchi: 1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H
- InChI Key: BPYBYPREOVLFED-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2C=CNC=2C=1)(F)F
- BRN: 1242785
Computed Properties
- Exact Mass: 185.04500
- Monoisotopic Mass: 185.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 15.8
Experimental Properties
- Color/Form: White or brown crystalline powder
- Density: 1.367 g/cm3
- Melting Point: 101 °C
- Boiling Point: 256.7 °C at 760 mmHg
- Flash Point: 109 °C
- Refractive Index: 1.555
- Water Partition Coefficient: Insoluble in water.
- PSA: 15.79000
- LogP: 3.18670
- Solubility: Insoluble
6-(trifluoromethyl)-1H-indole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:2811
- Hazard Category Code: R22: harmful if swallowed.
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:III
- Packing Group:III
- Risk Phrases:R22; R36/37/38
- Safety Term:S26;S36/37/39
6-(trifluoromethyl)-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(trifluoromethyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 005414-250mg |
6-(Trifluoromethyl)indole |
13544-43-9 | 97% | 250mg |
£36.00 | 2022-02-28 | |
| Fluorochem | 005414-5g |
6-(Trifluoromethyl)indole |
13544-43-9 | 97% | 5g |
£223.00 | 2022-02-28 | |
| Fluorochem | 005414-25g |
6-(Trifluoromethyl)indole |
13544-43-9 | 97% | 25g |
£697.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122889-250mg |
6-(trifluoromethyl)-1H-indole |
13544-43-9 | 97% | 250mg |
¥152.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122889-5g |
6-(trifluoromethyl)-1H-indole |
13544-43-9 | 97% | 5g |
¥985.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122889-1g |
6-(trifluoromethyl)-1H-indole |
13544-43-9 | 97% | 1g |
¥539.90 | 2023-08-31 | |
| Alichem | A199000789-5g |
6-(Trifluoromethyl)indole |
13544-43-9 | 98% | 5g |
$252.25 | 2022-04-03 | |
| Alichem | A199000789-10g |
6-(Trifluoromethyl)indole |
13544-43-9 | 98% | 10g |
$392.39 | 2022-04-03 | |
| Alichem | A199000789-25g |
6-(Trifluoromethyl)indole |
13544-43-9 | 98% | 25g |
$784.78 | 2022-04-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010036-1g |
6-(trifluoromethyl)-1H-indole |
13544-43-9 | 97% | 1g |
¥137 | 2024-05-26 |
6-(trifluoromethyl)-1H-indole Suppliers
6-(trifluoromethyl)-1H-indole Related Literature
-
Anirban Kayet,Vinod K. Singh Org. Biomol. Chem. 2017 15 6997
-
Elisabetta Rossi,Giorgio Abbiati,Monica Dell'Acqua,Marco Negrato,Andrea Paganoni,Valentina Pirovano Org. Biomol. Chem. 2016 14 6095
-
Gabriel Glotz,Bernhard Gutmann,Paul Hanselmann,Anna Kulesza,Dominique Roberge,C. Oliver Kappe RSC Adv. 2017 7 10469
-
Antonella Ilenia Alfano,Margherita Brindisi,Heiko Lange Green Chem. 2021 23 2233
-
Giuseppe Mazzeo,Giovanna Longhi,Sergio Abbate,Martina Palomba,Luana Bagnoli,Francesca Marini,Claudio Santi,Jianlin Han,Vadim A. Soloshonok,Emilio Di Crescenzo,Renzo Ruzziconi Org. Biomol. Chem. 2017 15 3930
Additional information on 6-(trifluoromethyl)-1H-indole
Comprehensive Overview of 6-(Trifluoromethyl)-1H-indole (CAS No. 13544-43-9): Properties, Applications, and Industry Trends
6-(Trifluoromethyl)-1H-indole (CAS No. 13544-43-9) is a fluorinated indole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and electronic properties. The presence of the trifluoromethyl group (-CF3) at the 6-position of the indole ring enhances its lipophilicity, metabolic stability, and bioactivity, making it a valuable scaffold in drug discovery. This compound is often searched under keywords like "6-trifluoromethylindole synthesis", "CAS 13544-43-9 applications", and "fluorinated indole derivatives", reflecting its relevance in modern chemistry.
In recent years, the demand for 6-(trifluoromethyl)-1H-indole has surged, driven by its role in developing small-molecule inhibitors and biologically active compounds. Researchers frequently explore its potential in targeting kinase enzymes and G-protein-coupled receptors (GPCRs), which are critical in treating cancers and neurological disorders. The compound's electron-withdrawing trifluoromethyl group also improves binding affinity, a feature highlighted in studies on structure-activity relationships (SAR). These attributes align with trending topics such as "precision medicine" and "next-generation therapeutics", making it a hotspot in scientific literature.
From a synthetic perspective, 6-(trifluoromethyl)-1H-indole is typically prepared via palladium-catalyzed cross-coupling or electrophilic aromatic substitution reactions. Its CAS No. 13544-43-9 is frequently referenced in patents and journals discussing heterocyclic chemistry and fluorine incorporation strategies. Notably, the compound's stability under physiological conditions has spurred interest in its use as a probe molecule for imaging and diagnostics, addressing the growing need for non-invasive biomarkers in healthcare.
The agrochemical industry also leverages 6-(trifluoromethyl)-1H-indole as a precursor for crop protection agents. Its fluorine-substituted indole core contributes to the development of pesticides and herbicides with enhanced efficacy and environmental persistence. This aligns with global discussions on "sustainable agriculture" and "green chemistry", where researchers seek compounds that minimize ecological impact while maximizing yield.
In material science, 6-(trifluoromethyl)-1H-indole is explored for its photophysical properties, particularly in organic light-emitting diodes (OLEDs) and fluorescent dyes. The trifluoromethyl group tunes emission spectra and improves thermal stability, addressing industry demands for energy-efficient displays. Searches for "fluorinated indole OLED materials" or "CAS 13544-43-9 in optoelectronics" underscore its interdisciplinary appeal.
Regulatory and safety profiles of 6-(trifluoromethyl)-1H-indole are well-documented, with studies confirming its compatibility in Good Manufacturing Practice (GMP) settings. Its low toxicity and high purity make it suitable for scalable production, a key consideration for manufacturers targeting high-value fine chemicals. As the industry shifts toward "cost-effective synthetic routes", this compound remains a benchmark for process optimization.
In summary, 6-(trifluoromethyl)-1H-indole (CAS No. 13544-43-9) is a versatile building block with applications spanning pharmaceuticals, agrochemicals, and advanced materials. Its integration into cutting-edge research reflects broader trends like "fluorine in drug design" and "sustainable synthesis", ensuring its continued prominence in scientific and industrial discourse.
13544-43-9 (6-(trifluoromethyl)-1H-indole) Related Products
- 325-13-3(6-Trifluoromethylquinoline)
- 59718-31-9( )
- 2285-35-0(2-(Trifluoromethyl)-9H-carbazole)
- 25199-77-3(4-(trifluoromethyl)quinoline)
- 100846-24-0(5-(trifluoromethyl)-1H-indole)
- 325-14-4(7-(Trifluoromethyl)quinoline)
- 127956-27-8(6-(difluoromethyl)-1H-Indole)
- 342-30-3(5-(Trifluoromethyl)quinoline)
- 128562-95-8(4-(Trifluoromethyl)-1H-indole)
- 884494-59-1(3-methyl-6-(trifluoromethyl)-1H-Indole)